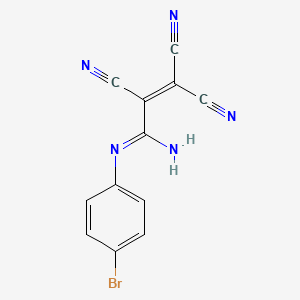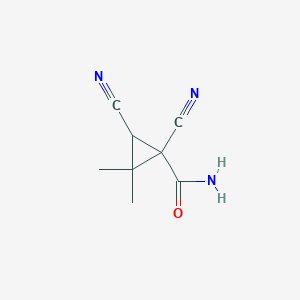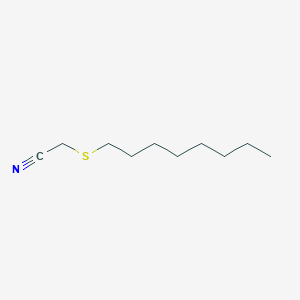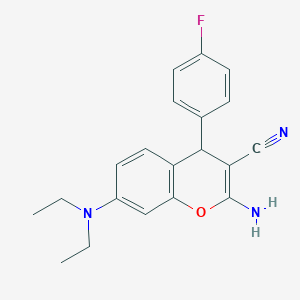
(1Z)-N'-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N'-(4-bromophényl)-2,3,3-tricyano-2-propènimidamide est un composé chimique caractérisé par sa structure unique, qui comprend un groupe bromophényle et trois groupes cyano liés à un squelette de propènimidamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1Z)-N'-(4-bromophényl)-2,3,3-tricyano-2-propènimidamide implique généralement la réaction du 4-bromobenzaldéhyde avec le malononitrile et l'acétate d'ammonium dans des conditions spécifiques. La réaction se déroule par une condensation de Knoevenagel suivie d'une cyclisation pour former le produit souhaité. Les conditions de réaction comprennent souvent l'utilisation d'un solvant tel que l'éthanol et d'un catalyseur pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(1Z)-N'-(4-bromophényl)-2,3,3-tricyano-2-propènimidamide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir les groupes cyano en amines.
Substitution: Le groupe bromophényle peut subir des réactions de substitution nucléophile
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les réactions sont généralement effectuées sous des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle bromophényle .
Applications De Recherche Scientifique
(1Z)-N'-(4-bromophényl)-2,3,3-tricyano-2-propènimidamide a plusieurs applications en recherche scientifique:
Chimie: Utilisé comme brique de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie: Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie: Utilisé dans la production de matériaux avancés et comme intermédiaire dans la synthèse d'autres composés complexes .
Mécanisme d'action
Le mécanisme d'action du (1Z)-N'-(4-bromophényl)-2,3,3-tricyano-2-propènimidamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux protéines et aux enzymes, modifiant leur fonction et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of (1Z)-N’-(4-Bromophenyl)-2,3,3-tricyano-2-propenimidamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 4-bromophényle: Des composés comme le 4-bromophénylisocyanate et la 4-bromophényléthylamine présentent des similitudes structurelles et sont utilisés dans des applications similaires
Composés tricyano: D'autres composés tricyano présentent une réactivité similaire et sont utilisés dans la synthèse organique et la science des matériaux
Unicité
Sa capacité à subir diverses réactions chimiques et ses activités biologiques potentielles en font un composé précieux en recherche scientifique .
Propriétés
Formule moléculaire |
C12H6BrN5 |
|---|---|
Poids moléculaire |
300.11 g/mol |
Nom IUPAC |
N'-(4-bromophenyl)-2,3,3-tricyanoprop-2-enimidamide |
InChI |
InChI=1S/C12H6BrN5/c13-9-1-3-10(4-2-9)18-12(17)11(7-16)8(5-14)6-15/h1-4H,(H2,17,18) |
Clé InChI |
ZNYUSVBCIQGZJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(C(=C(C#N)C#N)C#N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)




![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11049022.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11049028.png)

![4-amino-1-(4-chlorophenyl)-6-hydroxy-3-oxo-3H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049034.png)
